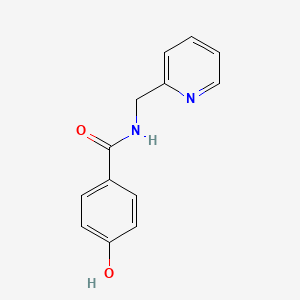![molecular formula C15H11ClN2O5 B5868325 methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)
methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate, also known as CNB-Me, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate involves its ability to interact with specific cellular targets. In cancer cells, methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been shown to inhibit the activity of histone deacetylase (HDAC), which leads to the activation of pro-apoptotic genes and the inhibition of angiogenesis. In neurons, methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been reported to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been reported to have various biochemical and physiological effects, including the inhibition of HDAC activity, the activation of the Nrf2/ARE pathway, the induction of apoptosis, the inhibition of angiogenesis, and the protection of neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been reported to have low toxicity, which reduces the risk of adverse effects on experimental subjects. However, one of the limitations of using methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate is its high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for the research on methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate. One potential direction is the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes. Another potential direction is the development of novel analogs of methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate with improved efficacy and reduced toxicity. Additionally, the elucidation of the molecular mechanisms underlying the effects of methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate may provide insights into the development of new therapeutic strategies for various diseases.
Métodos De Síntesis
The synthesis of methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate involves the reaction between 5-chloro-2-nitrobenzoic acid and methyl anthranilate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography. This method has been reported to yield methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate with high purity and yield.
Aplicaciones Científicas De Investigación
Methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been investigated for its potential applications in various fields of scientific research, including cancer treatment, neuroprotection, and imaging. In cancer treatment, methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been reported to protect neurons from oxidative stress and inflammation. In imaging, methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate has been used as a fluorescent probe for bioimaging due to its high photostability and low toxicity.
Propiedades
IUPAC Name |
methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c1-23-15(20)10-4-2-3-5-12(10)17-14(19)11-8-9(16)6-7-13(11)18(21)22/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIUNPBDSZLGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)





![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

![3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)
![N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5868332.png)